1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea
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Overview
Description
1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that features a combination of fluorophenyl, thioether, propyl, pyrimidinyl, and urea functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with a suitable propyl halide under basic conditions.
Urea formation: The intermediate thioether is then reacted with an isocyanate derivative of pyrimidine to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea would depend on its specific biological target. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(3-((4-Methylphenyl)thio)propyl)-3-(pyrimidin-2-yl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(3-((4-Fluorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINZBQOMUMKJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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